2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Benzoylation: The triazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the benzoylated triazole with 3,4-dichloroaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl groups.
Reduction: Reduction reactions could target the triazole ring or the benzoyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzoyl Derivatives: Compounds with benzoyl groups can have similar chemical reactivity.
Acetamide Derivatives: These compounds share the acetamide functional group and may have similar pharmacological properties.
Uniqueness
2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its triazole ring, benzoyl groups, and acetamide moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H16Cl2N4O3 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-(4,5-dibenzoyltriazol-1-yl)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C24H16Cl2N4O3/c25-18-12-11-17(13-19(18)26)27-20(31)14-30-22(24(33)16-9-5-2-6-10-16)21(28-29-30)23(32)15-7-3-1-4-8-15/h1-13H,14H2,(H,27,31) |
InChI Key |
VMOMGFQBOFXVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.